

Application Notes and Protocols: ZIF-67 for Carbon Dioxide Capture and Separation

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Compound of Interest

Compound Name: ACS-67

Cat. No.: B605159

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Zeolitic Imidazolate Frameworks (ZIFs), a subclass of Metal-Organic Frameworks (MOFs), have emerged as promising materials for various applications, including gas storage and separation.[1] ZIF-67, composed of cobalt ions and 2-methylimidazolate linkers, has garnered significant attention for carbon dioxide (CO₂) capture due to its high porosity, exceptional thermal and chemical stability, and facile synthesis.[2][3] The Co-N bond in ZIF-67 is stronger than the Zn-N bond in its well-studied analogue, ZIF-8, and its smaller pore size makes it a suitable candidate for gas separation applications.[4][5] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of ZIF-67 for CO₂ capture and separation.

Data Presentation

Table 1: Physicochemical Properties of ZIF-67

Property	Value	Reference
BET Surface Area	1319.36 - 1478 m ² /g	[6]
Pore Volume	0.636 - 0.66 cm ³ /g	[6]
Thermal Stability	Stable up to 350°C	[1][4]
Crystal Structure	Sodalite (SOD) topology	[6]

Table 2: CO₂ Adsorption Capacity of ZIF-67 and its Composites

Material	Conditions	CO ₂ Uptake	Reference
ZIF-67	273 K, 1 bar	1.47 mmol/g	[4][5]
ZIF-67	300 K, 1 bar	3.9 wt%	[6]
ZIF-67	298 K, 50 bar	51.4 wt% (513.9 mg/g)	[6]
3 wt% ZIF-67/Polysulfone MMM	273 K	0.5 mmol/g	[4][5]
ZIF-67@PAN Nanofibers	273 K, 1.2 bar	0.4 mmol/g	[2][7]
Pure Polysulfone	273 K	0.3 mmol/g	[4][5]
Pure PAN Fibers	273 K, 1.2 bar	0.05 mmol/g	[2]

Table 3: Gas Separation Performance of ZIF-67 Based Mixed Matrix Membranes (MMMs)

Membrane Composition	Gas Pair	Permeability (Barrer)	Selectivity	Reference
PEBAX/ZIF-67 (NC 1%, 15 bar)	CO ₂	236	-	[8][9]
PEBAX/ZIF-67 (PL 5%, 10 bar)	CO ₂ /N ₂	-	110	[8][9]
PEBAX/ZIF-67 (PL 1%, 15 bar)	CO ₂ /CH ₄	-	27	[8][9]
ZIF-67 NS/Pebax	CO ₂	139.4	-	[4][5]
ZIF-67 NS/Pebax	CO ₂ /N ₂	-	73.2	[4][5]

Experimental Protocols

Protocol 1: Synthesis of ZIF-67 Crystals

This protocol is adapted from a typical solvothermal synthesis method.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Materials:

- Cobalt(II) nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) or Cobalt(II) acetate tetrahydrate
- 2-methylimidazole (2-Melm)
- Methanol (MeOH) or Dimethylformamide (DMF)

Procedure:

- Prepare two separate solutions:
 - Solution A (Metal precursor): Dissolve 1.436 g of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ in 100 mL of methanol.
 - Solution B (Organic linker): Dissolve 3.244 g of 2-Melm in 100 mL of methanol.
- Slowly pour Solution A into Solution B while stirring at room temperature. The solution will turn a dark purple color.
- Continue stirring at room temperature for 3 hours.
- Allow the solution to stand without stirring at room temperature for 24 hours to allow for crystal growth.
- Collect the purple precipitate by centrifugation at 5000 rpm for 15 minutes.
- Wash the product with fresh methanol three times to remove any unreacted precursors.
- Dry the final ZIF-67 product in a vacuum oven at 150°C overnight.

Protocol 2: In Situ Growth of ZIF-67 on Poly(acrylonitrile) (PAN) Nanofibers

This protocol describes the fabrication of ZIF-67 composite materials for enhanced CO_2 adsorption.[\[2\]](#)

Materials:

- Poly(acrylonitrile) (PAN)
- Cobalt(II) nitrate hexahydrate
- 2-methylimidazole (2-Melm)
- Methanol, Ethanol, Isopropanol, or Water

Procedure:

- Electrospinning: Prepare a solution of PAN and cobalt(II) nitrate hexahydrate in a suitable solvent and electrospin to form nanofibers.
- In Situ Growth:
 - Immerse 0.2 g of the as-spun nanofiber mat into a covered Petri dish containing 50 mL of a solvent (e.g., methanol).
 - Add a specific concentration of 2-Melm (e.g., 6.0 mg/mL) to the solvent.
 - Allow the immersion to proceed for a set duration (e.g., 4 hours) to facilitate the in situ growth of ZIF-67 crystals on the PAN fibers.
- Washing and Drying:
 - Remove the ZIF-67@PAN mat from the solution.
 - Wash thoroughly with the solvent used for synthesis to remove residual reactants.
 - Dry the composite material under vacuum.

Protocol 3: Characterization of ZIF-67

1. Powder X-ray Diffraction (PXRD):

- Purpose: To confirm the crystalline structure and phase purity of the synthesized ZIF-67.

- Procedure:
 - Place a small amount of the dried ZIF-67 powder on a sample holder.
 - Collect the PXRD pattern over a 2θ range of 5-50°.
 - Compare the obtained pattern with the simulated pattern for ZIF-67 or previously reported data to verify the sodalite (SOD) topology.[\[5\]](#)

2. Thermogravimetric Analysis (TGA):

- Purpose: To evaluate the thermal stability of ZIF-67.
- Procedure:
 - Place a known amount of ZIF-67 in a TGA crucible.
 - Heat the sample from room temperature to at least 500°C under an inert atmosphere (e.g., N₂).
 - A weight loss of approximately 2.3% up to 350°C is expected, corresponding to the removal of residual solvent, with significant framework decomposition occurring at higher temperatures.[\[1\]](#)

3. Brunauer-Emmett-Teller (BET) Analysis:

- Purpose: To determine the surface area and pore size distribution.
- Procedure:
 - Degas the ZIF-67 sample under vacuum at an elevated temperature (e.g., 150°C) to remove any adsorbed molecules.
 - Perform N₂ adsorption-desorption measurements at 77 K.
 - The resulting isotherm should be of Type I, which is characteristic of microporous materials.[\[1\]](#)[\[4\]](#)

Protocol 4: CO₂ Adsorption Measurements

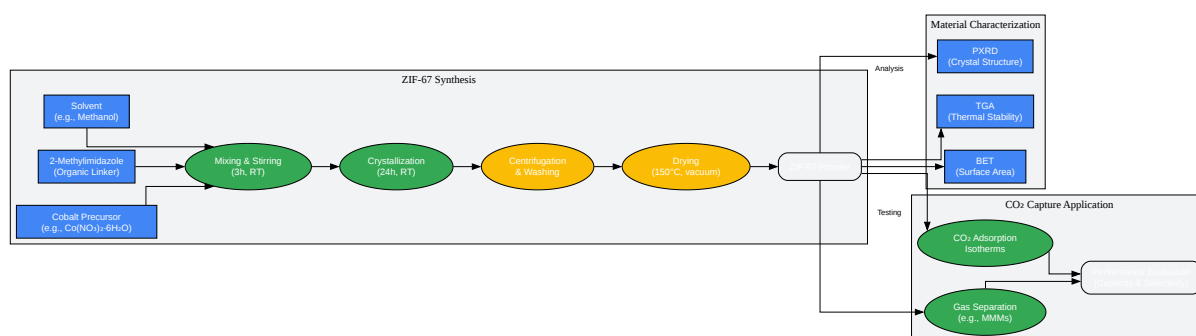
1. Volumetric Adsorption Isotherms:

- Purpose: To quantify the CO₂ uptake capacity of ZIF-67 at different pressures and a constant temperature.
- Procedure:
 - Activate the ZIF-67 sample under vacuum at 150°C.
 - Introduce known doses of CO₂ gas into the sample cell at a constant temperature (e.g., 273 K or 298 K).
 - Measure the equilibrium pressure after each dose.
 - The amount of CO₂ adsorbed is calculated from the pressure change.
 - Plot the amount of CO₂ adsorbed as a function of pressure to obtain the adsorption isotherm.

2. Stability Testing:

- Purpose: To assess the stability of ZIF-67 in the presence of water and organic solvents, which is crucial for real-world applications.
- Procedure:
 - Immerse the ZIF-67 powder in the desired solvent (e.g., water, ethanol, THF) for 24 hours at room temperature.
 - Collect the powder and analyze it using PXRD to check for any changes in the crystal structure. ZIF-67 has been shown to be highly stable under these conditions.[\[4\]](#)[\[5\]](#)

Mandatory Visualization



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Caption: Experimental workflow for ZIF-67 synthesis, characterization, and CO₂ capture application.

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References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO₂ Adsorption Performance [frontiersin.org]
- 5. Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO₂ Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
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